Fingolimod impurity C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fingolimod Impurity C, also known by its CAS No 296282-46-7, is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . The chemical name of Fingolimod Impurity C is 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid .

Synthesis Analysis

The manufacturing process of Fingolimod hydrochloride consists of multistep chemical synthesis wherein controls of precursors, intermediates, and process steps should be performed to assure the final quality of the drug substance . Eight process-related impurities of Fingolimod were synthesized and isolated, which were different from the pharmacopoeial impurities .Molecular Structure Analysis

The molecular structure of Fingolimod Impurity C can be represented by the following SMILES notation: NC(C(O)=O)(CO)CCC1=CC=C(CCCCCCCC)C=C1 . This structure was identified using LC-MS .Chemical Reactions Analysis

The chemical reactions involved in the formation of Fingolimod Impurity C were discussed in the context of the mechanistic pathways . The process involved the synthesis and isolation of eight process-related impurities .Scientific Research Applications

Treatment of Multiple Sclerosis

Fingolimod is a sphingosine 1-phosphate-receptor modulator approved for the oral treatment of relapsing–remitting multiple sclerosis (RRMS), a form of MS characterized by a pattern of exacerbation of neurological symptoms followed by recovery .

Bioavailability Evaluation

The analytical method described in a study can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .

Prophylaxis of Organ Transplantation Rejection

Fingolimod is an immunosuppressive agent which is used for the prophylaxis of organ transplantation rejection .

Autophagy Induction

Fingolimod induces ROS-c-Jun N-terminal kinase-protein 53 (ROS-JNK-p53) loop-dependent autophagy, alongside apoptosis and necroptosis, in human glioblastoma cells. This autophagy is mediated by the PI3K/Akt/mTOR/p70S6K pathway .

Inhibitory Effects on Sphingolipid Pathway Enzymes

In addition to exerting inhibitory effects on sphingolipid pathway enzymes, fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Potential Therapeutic Effects in CNS Injuries and Diseases

Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Mechanism of Action

Fingolimod is a sphingosine-1-phosphate receptor modulator . It initially activates lymphocyte S1P1 via high-affinity receptor binding, yet subsequently induces S1P1 down-regulation that prevents lymphocyte egress from lymphoid tissues, thereby reducing autoaggressive lymphocyte infiltration into the central nervous system (CNS) .

Safety and Hazards

The safety data sheet for Fingolimod Impurity C advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Fingolimod impurity C can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": ["2-amino-2-methylpropan-1-ol", "methyl iodide", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic anhydride", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water"], "Reaction": ["Step 1: Methylation of 2-amino-2-methylpropan-1-ol with methyl iodide in the presence of sodium hydroxide to yield N-methyl-2-amino-2-methylpropan-1-ol.", "Step 2: Conversion of N-methyl-2-amino-2-methylpropan-1-ol to the corresponding diazonium salt using sulfuric acid and sodium nitrite.", "Step 3: Reaction of the diazonium salt with sodium azide to yield the corresponding azide compound.", "Step 4: Reduction of the azide compound using sodium borohydride to yield the amine intermediate.", "Step 5: Acetylation of the amine intermediate with acetic anhydride in the presence of acetic acid to yield the N-acetyl amine intermediate.", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the N-acetyl amine intermediate with ethyl acetate.", "Step 7: Purification of the N-acetyl amine intermediate using magnesium sulfate and evaporation of the solvent to yield Fingolimod impurity C."] } | |

CAS RN |

296282-46-7 |

Molecular Formula |

C19H31NO3 |

Molecular Weight |

321.46 |

Appearance |

Off-white to Pale Yellow Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

α-amino-α-(hydroxymethyl)-4-octyl- Benzenebutanoic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

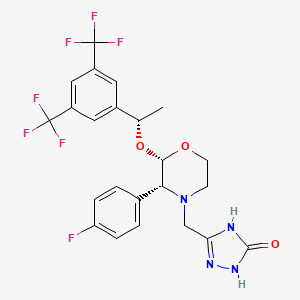

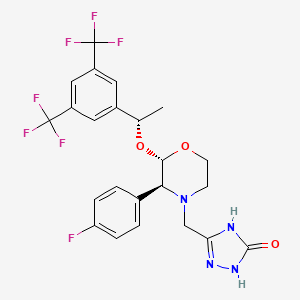

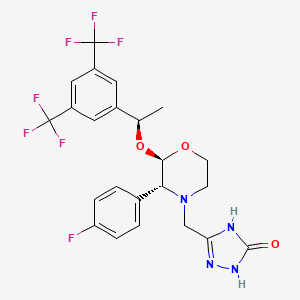

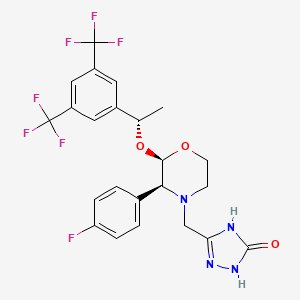

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)